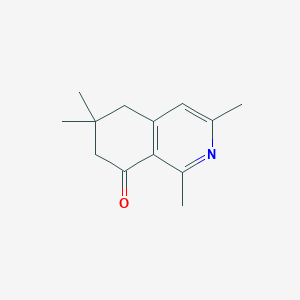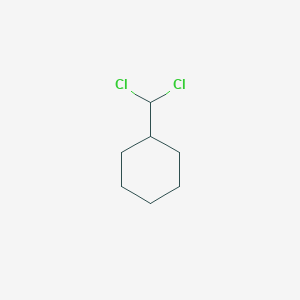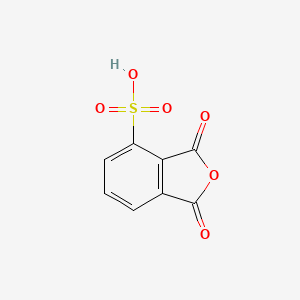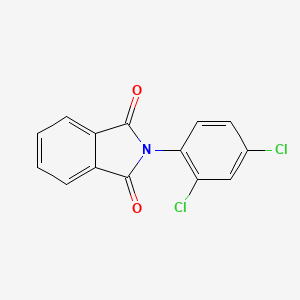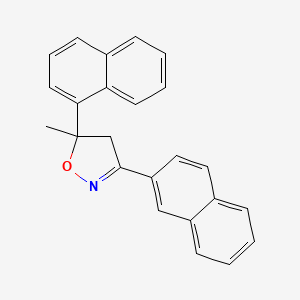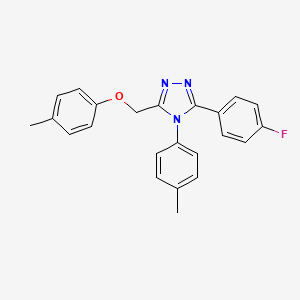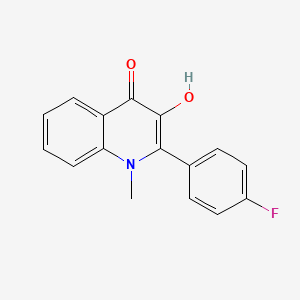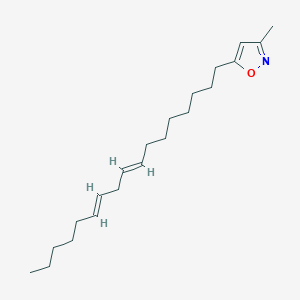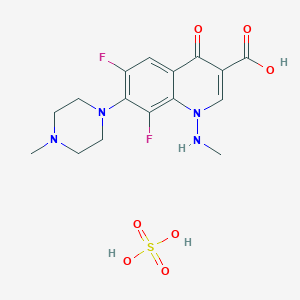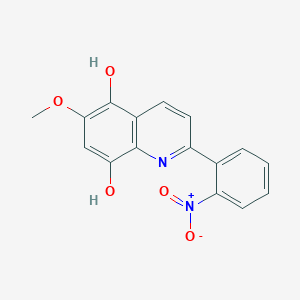
8-Hydroxy-6-methoxy-2-(2-nitrophenyl)quinolin-5(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methoxy-2-(2-nitrophenyl)quinoline-5,8-diol is a complex organic compound with the molecular formula C16H12N2O5 It is a derivative of quinoline, a heterocyclic aromatic organic compound This compound is notable for its unique structure, which includes a methoxy group, a nitrophenyl group, and two hydroxyl groups attached to the quinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-2-(2-nitrophenyl)quinoline-5,8-diol typically involves multi-step organic reactions. One common method starts with the preparation of 2-nitroaniline, which undergoes a series of reactions to introduce the methoxy and hydroxyl groups. The key steps include nitration, methoxylation, and cyclization reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are carefully controlled to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques, such as chromatography and crystallization, can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-2-(2-nitrophenyl)quinoline-5,8-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are typically used.
Substitution: Reagents like sodium hydride or lithium aluminum hydride can facilitate nucleophilic substitution reactions.
Major Products
Oxidation: Quinones with altered electronic properties.
Reduction: Amino derivatives with potential biological activity.
Substitution: Various substituted quinoline derivatives with diverse applications.
Scientific Research Applications
6-Methoxy-2-(2-nitrophenyl)quinoline-5,8-diol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a fluorescent probe for biological imaging.
Medicine: Studied for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 6-Methoxy-2-(2-nitrophenyl)quinoline-5,8-diol involves its interaction with specific molecular targets. For example, its potential antimicrobial activity may result from the inhibition of bacterial enzymes or disruption of cell membranes. The compound’s unique structure allows it to interact with various biological pathways, leading to diverse biological effects.
Comparison with Similar Compounds
Similar Compounds
6-Methoxyquinoline: Lacks the nitrophenyl and hydroxyl groups, resulting in different chemical properties and applications.
2-Nitroquinoline:
5,8-Dihydroxyquinoline: Lacks the methoxy and nitrophenyl groups, affecting its chemical behavior and applications.
Uniqueness
6-Methoxy-2-(2-nitrophenyl)quinoline-5,8-diol is unique due to the combination of its functional groups, which impart specific chemical properties and potential applications not found in its similar compounds. The presence of both electron-donating (methoxy) and electron-withdrawing (nitro) groups, along with the hydroxyl groups, allows for versatile reactivity and a wide range of scientific research applications.
Properties
CAS No. |
61472-43-3 |
|---|---|
Molecular Formula |
C16H12N2O5 |
Molecular Weight |
312.28 g/mol |
IUPAC Name |
6-methoxy-2-(2-nitrophenyl)quinoline-5,8-diol |
InChI |
InChI=1S/C16H12N2O5/c1-23-14-8-13(19)15-10(16(14)20)6-7-11(17-15)9-4-2-3-5-12(9)18(21)22/h2-8,19-20H,1H3 |
InChI Key |
OOVUHOZUZNHTBK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(C(=C1)O)N=C(C=C2)C3=CC=CC=C3[N+](=O)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


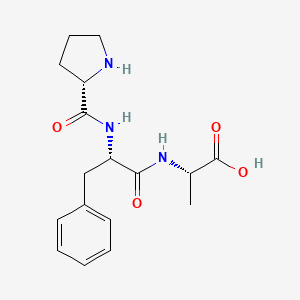
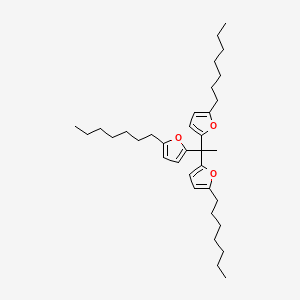
![Isoxazole, 3-(4-fluorophenyl)-4,5-dihydro-5-[(phenylseleno)methyl]-](/img/structure/B15210993.png)
